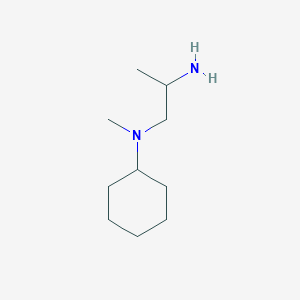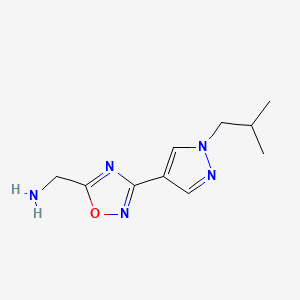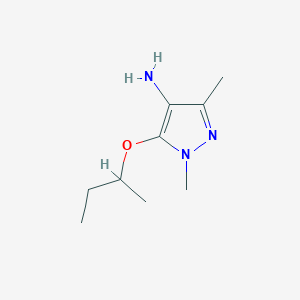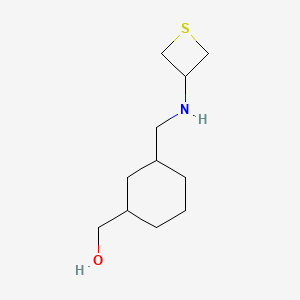
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol is a complex organic compound that features a cyclohexyl ring, a thietan-3-ylamino group, and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol typically involves multiple steps:
Formation of the Thietan-3-ylamino Group: This can be achieved through the reaction of a thietan-3-ylamine with an appropriate alkylating agent.
Attachment to the Cyclohexyl Ring: The thietan-3-ylamino group is then attached to a cyclohexyl ring via a nucleophilic substitution reaction.
Introduction of the Methanol Moiety: Finally, the methanol group is introduced through a reduction reaction, often using a reducing agent such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The thietan-3-ylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
Oxidation Products: Aldehydes, carboxylic acids
Reduction Products: Various alcohol derivatives
Substitution Products: Compounds with different substituents on the cyclohexyl ring
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
(3-((Thietan-3-ylamino)methyl)cyclohexanol): Similar structure but with a hydroxyl group instead of a methanol moiety.
(3-((Thietan-3-ylamino)methyl)cyclohexanone): Contains a ketone group instead of a methanol moiety.
Uniqueness
(3-((Thietan-3-ylamino)methyl)cyclohexyl)methanol is unique due to the presence of both a thietan-3-ylamino group and a methanol moiety, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C11H21NOS |
|---|---|
分子量 |
215.36 g/mol |
IUPAC名 |
[3-[(thietan-3-ylamino)methyl]cyclohexyl]methanol |
InChI |
InChI=1S/C11H21NOS/c13-6-10-3-1-2-9(4-10)5-12-11-7-14-8-11/h9-13H,1-8H2 |
InChIキー |
GJRSUGBJVBJGFF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)CO)CNC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


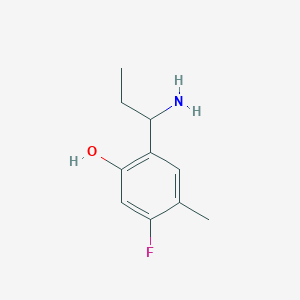

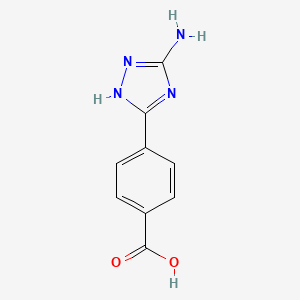
![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)



![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)
